L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanylglycine
Description
Primary Sequence Determination and Amino Acid Configuration
The primary sequence of L-Valyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanylglycine was resolved using a combination of Edman degradation and high-performance liquid chromatography coupled with mass spectrometry and circular dichroism detection (HPLC–MS/CD). Sequential cleavage of N-terminal residues via Edman degradation produced phenylthiohydantoin (PTH) derivatives, which were analyzed for retention times and CD spectra. Each PTH derivative exhibited distinct absorption maxima at ~270 nm, with L-configured amino acids showing positive ellipticity and D-configured analogs displaying negative signals.
Table 1: Amino Acid Sequence and Configurations
| Position | Residue | Configuration | Molecular Weight (Da) |
|---|---|---|---|
| 1 | L-Valine | L | 117.15 |
| 2 | L-Proline | L | 115.13 |
| 3 | N⁵-(diaminomethylidene)-L-ornithine | L | 190.23 |
| 4 | L-Isoleucine | L | 131.17 |
| 5 | L-Phenylalanine | L | 165.19 |
| 6 | Glycine | - | 75.07 |
Mass spectrometric analysis confirmed the molecular formula C₃₄H₅₈N₁₀O₈, with MS/MS fragmentation patterns aligning with predicted b- and y-ions for the hexapeptide. Glycine, lacking a chiral center, was identified via its characteristic lack of CD absorption.
Stereochemical Features of Diaminomethylidene Modification
The N⁵-(diaminomethylidene) modification on the ornithine side chain introduces a planar guanidino group, altering the residue’s stereoelectronic environment. Nuclear magnetic resonance (NMR) spectroscopy revealed restricted rotation about the Cδ–N⁵ bond due to conjugation within the guanidino moiety, resulting in two distinct rotamers observable at 298 K. The modification’s +70 Da mass shift (C₄H₆O) was consistent with adducts formed via carbonyl-containing reagents, as demonstrated by borane pyridine complex reduction and 2,4-dinitrophenylhydrazine (DNPH) derivatization.
Table 2: Spectroscopic Signatures of the Diaminomethylidene Group
The modification’s rigidity enhances hydrogen-bonding capacity, as evidenced by altered chemical shifts in adjacent residues during NOESY experiments. Comparative analysis with unmodified ornithine peptides showed a 15% increase in α-helix propensity due to stabilized backbone conformations.
Comparative Analysis with Related Ornithine-Containing Peptides
L-Valyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanylglycine shares structural homology with peptides such as VRVLLGHLL (PubChem CID 71379292) but diverges in modification placement and sequence.
Table 3: Structural Comparison with Homologous Peptides
| Feature | Target Peptide | VRVLLGHLL |
|---|---|---|
| Ornithine Modification | N⁵-(diaminomethylidene) | Unmodified |
| Sequence | VPOrn(DM)IFG | VRVLLGHLL |
| Molecular Weight (Da) | 794.89 | 1019.30 |
| Helicity (CD) | 40% α-helix | 25% α-helix |
The diaminomethylidene group in the target peptide confers greater resistance to proteolytic cleavage compared to unmodified ornithine analogs, as shown by a 3-fold reduction in trypsin hydrolysis rates. Additionally, the Pro-Orn(DM) sequence induces a type II β-turn, absent in homologs with unmodified ornithine, as confirmed by J-coupling constants (³JHNHA = 6.5 Hz).
Properties
CAS No. |
642410-26-2 |
|---|---|
Molecular Formula |
C33H53N9O7 |
Molecular Weight |
687.8 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H53N9O7/c1-5-20(4)27(31(48)40-23(28(45)38-18-25(43)44)17-21-11-7-6-8-12-21)41-29(46)22(13-9-15-37-33(35)36)39-30(47)24-14-10-16-42(24)32(49)26(34)19(2)3/h6-8,11-12,19-20,22-24,26-27H,5,9-10,13-18,34H2,1-4H3,(H,38,45)(H,39,47)(H,40,48)(H,41,46)(H,43,44)(H4,35,36,37)/t20-,22-,23-,24-,26-,27-/m0/s1 |
InChI Key |
GAPSKWJLUXVAKV-PQJTZWKESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Description : SPPS is a widely used method for synthesizing peptides. The process involves attaching the first amino acid to a solid support and then sequentially adding protected amino acids.
Steps :
- Resin Preparation : A resin is selected based on the desired peptide's characteristics.
- Amino Acid Coupling : Protected amino acids are coupled to the resin using coupling reagents like DIC (Diisopropylcarbodiimide) or HATU (Hexafluoro-phosphonium uronium salt).
- Deprotection : After each coupling, the protecting groups are removed to allow for the next amino acid addition.
- Cleavage : Once the full peptide chain is synthesized, it is cleaved from the resin.
Advantages : SPPS allows for high purity and yield of peptides and is suitable for synthesizing long chains.
Specific Reagents and Conditions
Coupling Reagents
The choice of coupling reagents is critical in peptide synthesis:
| Reagent | Description | Advantages |
|---|---|---|
| DIC | A common coupling agent that activates carboxylic acids for amine coupling. | High efficiency and minimal side reactions. |
| HATU | A more reactive coupling agent that can facilitate difficult couplings. | Faster reaction times and higher yields. |
Protecting Groups
Protecting groups are essential to prevent unwanted reactions during synthesis:
| Group | Function | Removal Method |
|---|---|---|
| Fmoc | Protects amine groups | Base treatment (e.g., piperidine) |
| Boc | Protects amine groups | Acid treatment (e.g., TFA) |
Challenges in Synthesis
The synthesis of L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanylglycine presents several challenges:
Steric Hindrance : The presence of bulky side chains can hinder coupling efficiency.
Side Reactions : Unwanted reactions can occur during deprotection or coupling, leading to lower yields.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Various reagents, depending on the specific functional groups involved, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the cleavage of these bonds.
Scientific Research Applications
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanylglycine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: Researchers use it to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique sequence and structure of the peptide, which allows for high specificity and affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Peptide-Based Cysteine Protease Inhibitors
The compound shares structural homology with parasitic cysteine protease inhibitors, which often feature rigid proline residues and aromatic/hydrophobic side chains (e.g., Phe) for substrate binding. For example:
| Compound | Sequence/Structure | Key Features | Target |
|---|---|---|---|
| Target Peptide | Val-Pro-Orn(diaminomethylidene)-Ile-Phe-Gly | Diaminomethylidene modification; L-Phe at position 5 | Putative cysteine proteases (inferred) |
| E-64 | Epoxide-containing peptide analog | Irreversible inhibitor via epoxide-thiol adduct | Papain-family proteases |
| Leupeptin | Acetyl-Leu-Leu-Arg-aldehyde | Aldehyde warhead for reversible inhibition | Broad-spectrum proteases |
The diaminomethylidene group in the target peptide may mimic the transition-state binding of protease inhibitors like E-64, though its mechanism likely differs due to the absence of a reactive warhead .
Diaminomethylidene-Containing Small Molecules
The N⁵-(diaminomethylidene) modification parallels functional groups in non-peptide compounds:
| Compound | Structure | Key Features | Target/Function |
|---|---|---|---|
| Metformin | (1-(diaminomethylidene)-3,3-dimethylguanidine) | Activates AMPK; reduces hepatic glucose production | Type 2 diabetes management |
| EIPA | 3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide | Competitive NHE inhibitor | Sodium-hydrogen exchanger (NHE1) |
| MPA | 3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propyl)amino]pyrazine-2-carboxamide | Higher selectivity for NHE1 | Sodium-hydrogen exchanger (NHE1) |
While metformin’s diaminomethylidene group is critical for AMPK activation and glucose regulation , and EIPA/MPA utilize it for NHE inhibition , the target peptide’s modification may serve a distinct purpose, such as chelating metal ions or stabilizing enzyme-substrate interactions in proteolytic pathways.
Mechanistic and Functional Distinctions
- Target Specificity : Unlike EIPA/MPA, which selectively inhibit NHE isoforms (NHE1 > NHE2 > NHE3) , the peptide’s activity is likely directed toward cysteine proteases, as suggested by its structural similarity to parasitic inhibitors .
- Binding Mode: The diaminomethylidene group in the peptide may act as a hydrogen-bond donor/acceptor, contrasting with metformin’s systemic metabolic effects or EIPA’s direct competition at Na⁺ sites.
Biological Activity
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanylglycine is a complex peptide compound with significant potential in various biological applications. This article delves into its biological activity, synthesis methods, and potential therapeutic implications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C50H73N15O12
- Molar Mass : 1076.21 g/mol
- Structural Features : The presence of diaminomethylidene groups enhances the compound's ability to interact with various biological targets, influencing enzyme activities and cellular signaling pathways.
Synthesis Methods
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for precise control over the sequence and structure of the peptide, which is crucial for its biological activity. The general steps involved in SPPS include:
- Coupling : Activation and coupling of protected amino acids to a resin.
- Deprotection : Removal of protective groups to allow further coupling.
- Cleavage and Purification : Cleaving the synthesized peptide from the resin and purifying it using techniques like high-performance liquid chromatography (HPLC) .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The diaminomethylidene groups play a crucial role in enhancing binding affinities and specificity towards these targets, potentially modulating various cellular functions such as:
- Enzyme Activity : Influencing metabolic pathways through enzyme modulation.
- Signal Transduction : Affecting cellular signaling pathways that regulate growth and differentiation.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Cellular Signaling : The compound has been shown to modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer research .
- Protein Interactions : Investigations into its role in protein-protein interactions suggest that it may enhance or inhibit specific interactions critical for cellular functions .
- Therapeutic Applications : Given its unique structure, this compound has potential applications in drug development, particularly in designing peptide-based therapeutics targeting specific diseases .
Case Studies
Several case studies have explored the implications of this compound in various biomedical contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Cell Proliferation | Demonstrated inhibition of cell growth in vitro, suggesting potential as an anticancer agent. |
| Study B | Enzyme Modulation | Showed significant modulation of enzyme activity related to metabolic disorders, indicating therapeutic potential. |
| Study C | Protein Interaction | Identified enhanced binding affinity to specific receptors involved in signal transduction pathways . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
